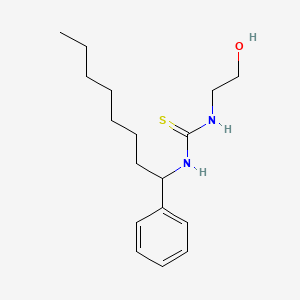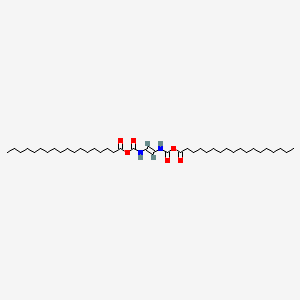
1-Decylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decylquinolin-1-ium iodide is a quaternary ammonium compound with a molecular formula of C19H30IN. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a quinoline ring substituted with a decyl group and an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decylquinolin-1-ium iodide can be synthesized through the N-alkylation of quinoline with decyl iodide. The reaction typically involves heating quinoline with decyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows: [ \text{Quinoline} + \text{Decyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to quinoline.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or acetate ions can replace the iodide ion.
Major Products:
Oxidation: Quinolinium derivatives.
Reduction: Quinoline.
Substitution: Various quinolinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Decylquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinolinium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, sensors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-decylquinolin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Dequalinium: Known for its antimicrobial properties and used in various medicinal applications.
1,2,5-Trimethylpyrazin-1-ium Iodide: Used in chemical research and industrial applications.
Uniqueness: 1-Decylquinolin-1-ium iodide is unique due to its specific decyl substitution, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
74639-21-7 |
|---|---|
Fórmula molecular |
C19H28IN |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
1-decylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H28N.HI/c1-2-3-4-5-6-7-8-11-16-20-17-12-14-18-13-9-10-15-19(18)20;/h9-10,12-15,17H,2-8,11,16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KBLLTVSGHNOYGZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


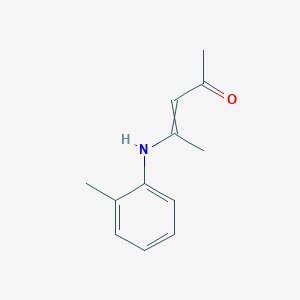

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
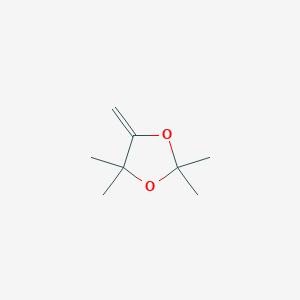
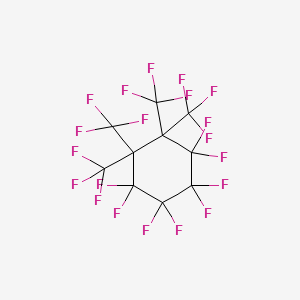
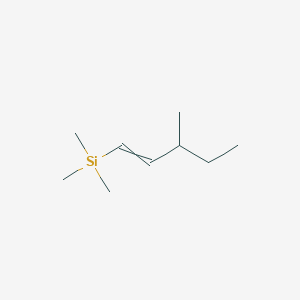
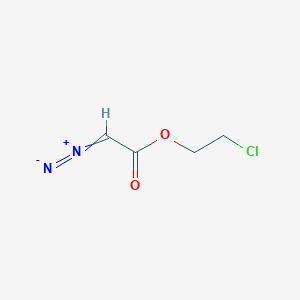
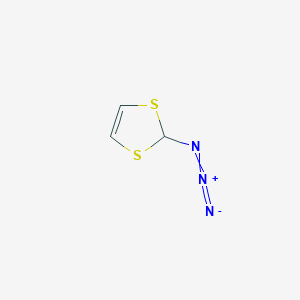
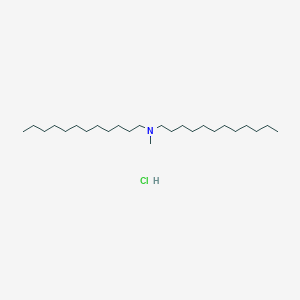
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
